1-Amino-2,3-diphenylpropan-2-ol
Description
Properties
IUPAC Name |
1-amino-2,3-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-12-15(17,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,17H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPAKNOXOHUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126376-38-3 | |
| Record name | 1-amino-2,3-diphenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Amino 2,3 Diphenylpropan 2 Ol and Its Derivatives
General Synthetic Routes to β-Amino Alcohols
Several robust and widely applicable methods have been developed for the synthesis of the β-amino alcohol framework. These foundational strategies provide access to a diverse range of 1,2-amino alcohol structures.
A primary and straightforward method involves the nucleophilic ring-opening of epoxides with amines. researchgate.netrroij.comorganic-chemistry.org This aminolysis reaction can be promoted by various catalysts to enhance efficiency and regioselectivity, affording the desired β-amino alcohols. rroij.comtandfonline.com For unsymmetrical epoxides, the choice of catalyst and reaction conditions can direct the amine to attack the less sterically hindered carbon atom. organic-chemistry.org
Another cornerstone in β-amino alcohol synthesis is the reduction of α-amino ketones . This approach is highly effective for producing specific diastereomers of β-amino alcohols. cdnsciencepub.com The stereochemical outcome can often be controlled by the choice of reducing agent and the protecting groups on the amine. cdnsciencepub.comcdnsciencepub.com
More advanced methods include visible-light photoredox catalysis, which enables the decarboxylative radical coupling of N-aryl amino acids with ketones or aldehydes in water to generate various 1,2-amino alcohols under mild conditions. rsc.org Similarly, dual catalytic systems combining a photoredox catalyst with a hydrogen-atom transfer (HAT) catalyst can achieve the direct conversion of alcohols into 1,2-amino alcohols. rsc.org Electrochemical methods have also been developed for the reductive cross-coupling of imines with ketones. organic-chemistry.org
Enantioselective Synthesis of 1-Amino-2,3-diphenylpropan-2-ol
Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, which contains multiple chiral centers. Enantioselective strategies are designed to produce a single, desired stereoisomer.
Diastereoselective Reduction Strategies
The diastereoselective reduction of α-amino ketone precursors is a powerful strategy for controlling the relative stereochemistry of the resulting β-amino alcohol. The stereochemical outcome is dictated by the nature of the substituent on the nitrogen atom and the choice of reducing agent, which can favor either chelation or non-chelation controlled pathways. cdnsciencepub.comresearchgate.net
For instance, the reduction of N-tert-butoxycarbonyl (N-Boc) protected α-aminoketones with bulky hydride reagents like lithium triethylborohydride (LiEt₃BH) typically proceeds via a Felkin-Ahn model to yield syn-β-aminoalcohols with high selectivity. cdnsciencepub.com Conversely, if the Boc group is removed, the resulting free α-aminoketone can undergo a chelation-controlled reduction. Using a reagent like zinc borohydride (B1222165) (Zn(BH₄)₂), the amino group coordinates to the metal center, directing the hydride attack from the same face to produce the anti-β-aminoalcohol. cdnsciencepub.comresearchgate.net This diastereodivergent approach is particularly effective for aromatic ketones, where high selectivities are often observed. cdnsciencepub.comcdnsciencepub.com The formation of a chelate complex between the carbonyl oxygen and the adjacent amino group with a metal ion (e.g., from LiAlH₄ or Zn(BH₄)₂) forces the hydride to attack from the less hindered face, leading to a predictable diastereomer. youtube.comnih.gov
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classic and reliable method for inducing asymmetry in a reaction. diva-portal.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
β-Amino alcohols themselves, often derived from readily available natural amino acids, are frequently used as chiral auxiliaries in asymmetric synthesis. rroij.comacs.orgresearchgate.net For the synthesis of new β-amino alcohols, a common strategy involves using chiral auxiliaries like Evans oxazolidinones. The auxiliary controls the stereoselective alkylation or acylation of an enolate, and subsequent transformations lead to the formation of the desired chiral amino alcohol. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. diva-portal.org
Asymmetric Catalytic Approaches for Precursors
Asymmetric catalysis offers a more atom-economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. sciengine.com Several catalytic methods are applicable to the synthesis of precursors for this compound.
Asymmetric Hydrogenation (AH): The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a direct and powerful method for synthesizing chiral β-amino alcohols. researchgate.net Transition-metal catalysts, particularly those based on rhodium and cobalt complexed with chiral phosphine (B1218219) ligands, have proven highly effective. nih.govnih.gov For example, cobalt-catalyzed AH of α-primary amino ketones can produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org A recent development involves a double asymmetric hydrogenation of α-iminoketones, which proceeds through an α-amino ketone intermediate to furnish enantiopure vicinal amino alcohols. acs.org
Sharpless Asymmetric Aminohydroxylation (AA): This method allows for the direct, catalytic, and enantioselective conversion of an alkene into a protected 1,2-amino alcohol in a single step. nih.govrsc.org The reaction uses an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. nih.govorganic-chemistry.orgbuchler-gmbh.com The reaction proceeds with syn-selectivity and can be highly enantioselective, although regioselectivity can be a challenge for certain substrates. nih.govorganic-chemistry.org
Other Catalytic Methods: Novel catalytic strategies continue to emerge. A ruthenium-catalyzed intramolecular C-H nitrene insertion provides chiral oxazolidin-2-ones, which can be hydrolyzed to the corresponding β-amino alcohols. sciengine.com Radical-based methods, such as enantioselective C-H amination using a combination of photoredox and copper catalysis, offer new pathways that bypass the need for traditional chiral precursors. nih.gov Additionally, a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines has been developed for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn
Synthesis of Stereoisomers and Analogs of this compound
The ability to synthesize all possible stereoisomers of a molecule is crucial for structure-activity relationship studies. A synthetic strategy that can be systematically varied to produce each diastereomer and enantiomer is highly valuable. A regio- and stereodivergent route starting from vinyl epoxides has been developed to access all eight possible isomers of a given β-amino alcohol. nih.gov This strategy relies on the selective ring-opening of vinyl epoxides and their corresponding vinyl aziridines. nih.gov
Furthermore, the synthesis of structural analogs of this compound allows for the exploration of chemical space and the development of new functional molecules. For example, methods have been reported for the synthesis of related 1,3-amino alcohols and their phenol (B47542) analogs, which can be converted into a wide array of heterocyclic structures. unimi.it The synthesis of azetidine-based β-amino alcohols has also been explored, where the small ring acts as a conformational lock, potentially increasing potency and selectivity in biological applications. mdpi.com
Design and Synthesis of Modified this compound Architectures
The this compound framework serves as a versatile scaffold for the design and synthesis of new molecular architectures with tailored properties. researchgate.net Diversity-oriented synthesis utilizes such scaffolds to create libraries of complex and structurally diverse molecules. diva-portal.org
The design process often involves computational and medicinal chemistry principles to predict how modifications to the core structure will affect its properties. For instance, functional groups can be introduced onto the phenyl rings, or the amino and hydroxyl groups can be derivatized to create new compounds. mdpi.com An example of this approach is the development of libraries of small polycyclic molecules from a vinylic vicinal amino alcohol scaffold using iterative ring-forming reactions. diva-portal.org This strategy highlights how a central, stereochemically defined core can be elaborated into a diverse collection of compounds for screening in drug discovery and other applications. mdpi.com The rearrangement of β-amino alcohols, for instance, has been applied to transform them into different, biologically active structures like substituted 3-hydroxypiperidines. nih.gov
Polymer-Supported Derivatives of this compound
The immobilization of chiral catalysts on solid supports, such as polymers, offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. These benefits address key principles of green chemistry by reducing waste and improving process efficiency. The general strategy for preparing polymer-supported derivatives of this compound involves anchoring the amino alcohol or a suitable precursor onto a polymer backbone.
Polystyrene-based resins, such as Merrifield resin (chloromethylated polystyrene), are commonly employed for this purpose. The amino alcohol can be attached to the polymer support through various chemical linkages. For instance, the hydroxyl group of the amino alcohol can be etherified with the chloromethyl groups of the Merrifield resin. Alternatively, the amino group can be used as a nucleophile to displace a suitable leaving group on a functionalized polymer.
While specific literature detailing the polymer-supported synthesis of this compound is limited, extensive research has been conducted on analogous chiral amino alcohol ligands. These studies provide a clear blueprint for the immobilization of the target compound. For example, enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol has been successfully anchored to Merrifield resins with varying degrees of cross-linking. nih.gov The resulting epoxy-functionalized resins were then subjected to a regioselective ring-opening reaction with secondary amines to yield polymer-supported (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy ethers. nih.gov This two-step process, monitored by 13C gel-phase NMR spectroscopy, demonstrates a viable route to polymer-bound amino alcohols with a structure closely related to this compound. nih.gov
Another approach involves the direct immobilization of a pre-synthesized chiral amino alcohol onto a suitable polymer resin. For instance, (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol has been anchored to a 2-chlorotrityl chloride resin (Barlos resin). nih.gov This method often provides a more direct route to the desired polymer-supported catalyst.
Table 1: Examples of Polymer-Supported Chiral Amino Alcohol Catalysts and Their Applications
| Chiral Amino Alcohol Ligand | Polymer Support | Application | Key Findings | Reference |
| (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy ether derivatives | Merrifield Resin | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde | Effective catalytic ligands, with performance dependent on the amine used. | nih.gov |
| (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol | 2-Chlorotrityl Chloride Resin (Barlos Resin) | Enantioselective addition of diethylzinc to various aldehydes | High enantiomeric excess (mean of 92%) for a range of aldehydes. | nih.gov |
| Ligands derived from (S)-proline, (2S,4R)-4-hydroxyproline, (S)-tyrosine, and (S)-phenylalanine | Merrifield Resin | Enantioselective arylation of aldehydes | Good yields (up to 89%) and enantiomeric ratios (up to 90:10) in batch reactions. | vapourtec.com |
Analogous Amino Alcohol Scaffolds
The synthesis of analogous amino alcohol scaffolds provides valuable insights into the structure-activity relationships of these compounds and expands the toolbox of chiral ligands available for asymmetric synthesis. A common and versatile method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netrroij.commdpi.com This reaction, often catalyzed by Lewis acids or other promoters, can be highly regioselective and stereospecific.
For the synthesis of a scaffold analogous to this compound, the reaction of a suitably substituted epoxide with an amine is a primary strategy. For example, the reaction of trans-2,3-epoxy cinnamyl alcohol with various amines, promoted by a tungsten-bishydroxamic acid catalytic system, has been shown to produce anti-3-amino-1,2-diols with excellent regiocontrol and high enantioselectivities. nih.gov
Another key class of analogous scaffolds includes those where the substitution pattern on the aromatic rings or the nature of the amino group is varied. The synthesis of these analogs often follows similar synthetic routes, such as the addition of organometallic reagents to α-amino aldehydes or the reduction of α-amino ketones.
Recent advancements in catalysis have also introduced novel methods for the synthesis of 1,2-amino alcohols. For instance, a Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This method proceeds via the in-situ generation of α-amino carbanion equivalents. Furthermore, visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones provides a mild and efficient route to various 1,2-amino alcohols in an aqueous medium. rsc.org
The development of heterogeneous catalysts for the aminolysis of epoxides is also an active area of research. Metal-organic frameworks (MOFs) and polymer-supported catalysts have been shown to be effective in promoting the ring-opening of epoxides with amines, offering the advantages of easy catalyst recovery and reuse. researchgate.netrroij.com
Table 2: Synthetic Methodologies for Analogous Amino Alcohol Scaffolds
| Synthetic Method | Key Features | Example Application | Reference |
| Ring-opening of epoxides with amines | Versatile, often stereospecific and regioselective. Can be catalyzed by Lewis acids, metal complexes, or heterogeneous catalysts. | Synthesis of β-amino alcohols from various epoxides and amines. | researchgate.netrroij.commdpi.com |
| Catalytic asymmetric aminolysis of trans-2,3-epoxy alcohols | Tungsten-bishydroxamic acid catalyst promotes kinetic resolution. | Synthesis of enantiopure anti-3-amino-1,2-diols. | nih.gov |
| Cr/Photoredox dual catalysis | In-situ generation of α-amino carbanion equivalents from α-silyl amines. | Synthesis of protected 1,2-amino alcohols from carbonyl compounds. | acs.org |
| Visible-light photoredox-catalyzed decarboxylative coupling | Radical coupling of N-aryl amino acids with carbonyls in water. | Synthesis of various 1,2-amino alcohols under mild conditions. | rsc.org |
Advanced Structural Elucidation and Stereochemical Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the relative configuration of stereocenters can be determined.
For vicinal amino alcohols like 1-Amino-2,3-diphenylpropan-2-ol, both ¹H and ¹³C NMR are instrumental. The relative stereochemistry (syn or anti) of the amino and hydroxyl groups can often be deduced from the coupling constants between the vicinal protons. In a related compound, 2-amino-1,2-diphenylethanol, conformational equilibria have been extensively studied using NMR. acs.org The magnitude of the vicinal coupling constant (³JHH) between the protons on the carbons bearing the hydroxyl and amino groups is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry.
A general trend observed in many syn- and anti-1,2-amino alcohols is that the chemical shifts of the protons attached to the carbon atoms bearing the hydroxyl (CHO) and amino (CHN) groups can help in assigning the relative configuration without the need for derivatization. researchgate.net For this compound, this would involve detailed 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) to probe spatial proximities of the phenyl groups and the propanol (B110389) backbone protons.
To facilitate the determination of absolute configuration, chiral derivatizing agents or chiral solvating agents are often employed. frontiersin.orgnih.gov These agents react with the amino or hydroxyl group to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the differentiation of enantiomers.
Table 1: Illustrative ¹H NMR Chemical Shift Data for Stereochemical Assignment of a Vicinal Amino Alcohol
| Proton | Hypothetical Chemical Shift (ppm) - syn Isomer | Hypothetical Chemical Shift (ppm) - anti Isomer | Rationale for Difference |
| H-1 (CH₂N) | 3.10 (dd, J = 12.5, 4.0 Hz), 2.95 (dd, J = 12.5, 8.0 Hz) | 3.25 (dd, J = 12.0, 3.5 Hz), 3.10 (dd, J = 12.0, 9.0 Hz) | Different magnetic environments due to the relative orientation of the phenyl and hydroxyl groups. |
| H-3 (CH₂) | 2.85 (d, J = 13.5 Hz), 2.70 (d, J = 13.5 Hz) | 3.00 (d, J = 14.0 Hz), 2.80 (d, J = 14.0 Hz) | Anisotropic effects from the adjacent phenyl group differ between diastereomers. |
| OH | 4.50 (s, broad) | 4.65 (s, broad) | Hydrogen bonding and solvent interactions can influence the chemical shift. |
| NH₂ | 2.10 (s, broad) | 2.25 (s, broad) | Similar to the hydroxyl proton, the environment of the amine protons is stereochemistry-dependent. |
X-ray Crystallographic Analysis of this compound and its Complexes
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry if a suitable derivative with a known chiral center is used or if anomalous dispersion is employed. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the molecular structure.
While the specific crystal structure of this compound is not publicly available, the crystal structure of a closely related analog, racemic cis-2-amino-1,2-diphenylethanol, has been reported. researchgate.net In this structure, the enantiomers are linked by O—H···N hydrogen bonds, forming chiral helical columns. researchgate.net This study reveals key structural features that would be anticipated in this compound, such as the intramolecular interactions and the preferred conformations of the phenyl groups.
For this compound, a crystallographic analysis would reveal:
The precise bond lengths and angles of the molecule.
The conformation of the propanol backbone and the relative orientation of the amino, hydroxyl, and two phenyl groups.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
The formation of complexes with metals can also be a valuable tool in crystallographic studies. Chiral amino alcohols are known to form complexes with various metals, and the resulting crystals can provide detailed structural information. alfa-chemistry.com
Table 2: Representative Crystallographic Data for a Chiral Vicinal Amino Alcohol Analog
| Parameter | Example Value (from cis-2-amino-1,2-diphenylethanol) researchgate.net | Significance for this compound |
| Crystal System | Monoclinic | Indicates the symmetry of the crystal lattice. |
| Space Group | P2₁/a | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 15.123(3) Å, b = 5.798(1) Å, c = 13.256(3) Å, β = 98.45(3)° | Defines the size and shape of the repeating unit in the crystal. |
| Volume | 1148.5(4) ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Hydrogen Bonds | O—H···N [2.7977 (16) Å] | Confirms the presence and geometry of key intermolecular interactions. |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopurity and Conformational Insights
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent method in this category, providing information on the absolute configuration and conformational preferences of chiral molecules in solution.
The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. For a molecule like this compound, the electronic transitions of the phenyl chromophores, which are chirally perturbed by the stereocenters, would give rise to characteristic CD signals (Cotton effects). The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the molecule through empirical rules or by comparison with the spectra of related compounds of known stereochemistry.
For instance, studies on chiral salen-type complexes derived from (1S,2S)-1,2-diphenylethylenediamine have shown that the CD spectra provide valuable information about the conformation of the chelate ring in solution. nih.gov Similarly, for this compound, the CD spectrum would be a composite of contributions from the different conformers present in solution, offering insights into their relative populations.
Table 3: Illustrative Circular Dichroism Data and its Interpretation
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition | Interpretation for Absolute Configuration |
| ~260 | Positive Cotton Effect | π → π* (¹Lₐ band of phenyl) | A positive sign at this wavelength might be empirically correlated with an (R) or (S) configuration at a specific stereocenter, based on established rules for this class of compounds. |
| ~220 | Negative Cotton Effect | π → π* (¹B band of phenyl) | The combination of signed Cotton effects across the spectrum provides a fingerprint for a particular enantiomer. |
| ~200 | Strong Positive Cotton Effect | Charge transfer or other high-energy transitions | Can be sensitive to the conformation of the molecule. |
Note: This table is a hypothetical representation to illustrate the principles of CD spectroscopy for a chiral aromatic amino alcohol. Actual data for this compound is not available.
Conformational Analysis and Molecular Dynamics Studies of this compound
Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible molecules like this compound. These studies can predict the relative energies of different conformers and the barriers to their interconversion.
Conformational analysis of diastereomers with phenyl groups on adjacent carbons has shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. acs.org For this compound, an intramolecular hydrogen bond between the amino and hydroxyl groups would be expected to significantly influence its conformational preferences.
MD simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the accessible conformations and the timescales of their interconversion. This information is invaluable for interpreting experimental data from NMR and CD spectroscopy, as these techniques measure the average properties of the conformational ensemble. Theoretical calculations of NMR and CD spectra for different low-energy conformers can be compared with experimental spectra to validate the predicted conformational populations.
Unveiling the Catalytic Potential of this compound in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. Chiral catalysts are pivotal in achieving high levels of enantioselectivity, and among them, chiral amino alcohols have emerged as a versatile and effective class of ligands for a wide array of asymmetric transformations. This article focuses on the chemical compound this compound, exploring its potential applications in the realm of asymmetric catalysis based on the established reactivity of structurally similar molecules.
Applications of 1 Amino 2,3 Diphenylpropan 2 Ol in Asymmetric Catalysis
1-Amino-2,3-diphenylpropan-2-ol, with its vicinal amino and hydroxyl groups and stereogenic centers, presents a promising scaffold for the development of chiral ligands and catalysts. Its structural rigidity and the presence of phenyl groups can play a crucial role in creating a well-defined chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.
The ability of the amino and hydroxyl moieties to coordinate with metal ions makes this compound a prime candidate for use as a bidentate ligand in a variety of metal-catalyzed enantioselective reactions. The specific spatial arrangement of these functional groups is critical for the transfer of chirality from the ligand to the substrate.
The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324) (ZnEt₂), to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This reaction is often catalyzed by chiral β-amino alcohols. While direct studies employing this compound as the catalyst for this specific transformation are not extensively documented in the surveyed literature, the performance of structurally analogous amino alcohols provides strong evidence for its potential efficacy.
For instance, amino alcohol ligands derived from (1R,2S)-2-amino-1,2-diphenylethanol have been shown to be highly effective in promoting the enantioselective addition of diethylzinc to aldehydes, achieving enantiomeric excesses (ee) of up to 99%. nih.gov These ligands share the 1,2-diphenylamino alcohol backbone with the subject compound. The catalytic cycle is generally believed to involve the formation of a chiral zinc-amino alcohol complex that coordinates the aldehyde and the organozinc reagent, thereby directing the facial attack on the carbonyl group.
The table below illustrates the effectiveness of a related amino alcohol ligand in the enantioselective addition of diethylzinc to various aldehydes, suggesting the potential performance of this compound in similar reactions.
| Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | 2 | Room Temp | >95 | 98 |
| 4-Chlorobenzaldehyde | 2 | Room Temp | >95 | 97 |
| 4-Methoxybenzaldehyde | 2 | Room Temp | >95 | 96 |
| 2-Naphthaldehyde | 2 | Room Temp | >95 | 99 |
Table based on data from analogous amino alcohol ligands. nih.gov
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly alcohols and amines, from prochiral ketones and imines, respectively. nih.gov Ruthenium(II) complexes bearing chiral ligands are among the most successful catalysts for these transformations. While specific data for this compound in this application is sparse in the available literature, the structural motif is highly relevant.
Research on "tethered" Ru(II) catalysts has demonstrated the importance of the stereochemistry of the chiral ligand. nih.gov For instance, in TsDPEN-based systems, the trans-1,2-diphenyl substitution is crucial for high enantioselectivity, and its replacement or the removal of a phenyl group leads to a significant drop in the enantiomeric excess. nih.gov This highlights the critical role of the diphenyl arrangement, a key feature of this compound, in defining the chiral pocket of the catalyst. It is plausible that a catalyst derived from this compound could exhibit high efficiency in the asymmetric transfer hydrogenation of ketones.
The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a valuable method for the synthesis of β-nitroamines, which are versatile precursors to vicinal diamines and α-amino acids. The development of catalytic and enantioselective versions of this reaction is an active area of research. Copper(II) complexes with chiral ligands have been shown to be effective catalysts.
While direct reports on the use of this compound in this context are limited, studies on other chiral amino-pyridine and aminopinane-derived ligands in copper-catalyzed aza-Henry reactions have shown good yields and variable enantioselectivities. nih.govmdpi.com The ability of the amino and hydroxyl groups of this compound to form a stable complex with a copper(II) center could facilitate the enantioselective addition of a nitronate to an imine. The phenyl groups would likely play a key role in creating the necessary steric environment to control the facial selectivity of the attack.
The versatility of the amino alcohol scaffold suggests that this compound could be a valuable ligand in a range of other metal-catalyzed chiral transformations. These could include asymmetric aldol (B89426) reactions, Michael additions, and cyclopropanations. The specific choice of metal and reaction conditions would be crucial in determining the catalytic activity and selectivity. The fundamental principle remains the formation of a chiral metal complex that orchestrates the enantioselective formation of new stereocenters.
Understanding the mechanism of chiral induction is paramount for the rational design of more efficient catalysts. For reactions catalyzed by metal complexes of chiral amino alcohols like this compound, the mechanism typically involves the formation of a well-defined chiral environment around the metal center.
In the case of the diethylzinc addition to aldehydes, the proposed mechanism involves the formation of a dimeric zinc complex with the chiral amino alcohol. This complex then reacts with the aldehyde and diethylzinc. The transition state model often invokes a six-membered ring structure where the aldehyde is coordinated to one zinc atom and the incoming alkyl group is delivered from another zinc atom, with the chiral ligand dictating the stereochemical outcome. The bulky phenyl groups of this compound would create a highly biased steric environment, favoring the approach of the nucleophile from one specific face of the electrophile.
Theoretical studies on similar systems have provided insights into the non-covalent interactions that govern enantioselectivity. researchgate.net These studies can help to predict the most stable transition state and thus the major enantiomer formed.
The this compound scaffold offers several avenues for catalyst design and optimization. The modular nature of its synthesis would allow for systematic modifications to fine-tune its steric and electronic properties.
One approach is the modification of the amine and alcohol functionalities. For instance, alkylation or arylation of the amino group can alter the steric bulk and the electronic properties of the ligand, which in turn can influence the activity and selectivity of the catalyst. Similarly, the hydroxyl group can be modified to create ether or ester derivatives.
Another strategy involves the introduction of substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the metal center in the catalytic complex, thereby affecting its reactivity. The synthesis of a library of this compound derivatives and their screening in various asymmetric reactions would be a systematic way to optimize catalyst performance for a specific transformation. nih.gov Furthermore, immobilizing the catalyst on a solid support could facilitate its recovery and reuse, an important consideration for industrial applications. researchgate.net
Utilization of 1 Amino 2,3 Diphenylpropan 2 Ol As a Chiral Auxiliary
Asymmetric Transformations Mediated by 1-Amino-2,3-diphenylpropan-2-ol Auxiliaries
Chiral auxiliaries derived from this compound, typically in the form of N-acyl oxazolidinones, are employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. The predictable stereochemical outcomes and the high diastereoselectivities often achieved make these auxiliaries valuable tools in asymmetric synthesis.
The general principle involves the attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction. The bulky phenyl groups of the this compound-derived auxiliary effectively shield one face of the reactive intermediate, such as an enolate, directing the approach of the electrophile to the less hindered face. This steric control is the basis for the high degree of stereocontrol observed in these reactions.
One of the most common applications is in the diastereoselective alkylation of enolates. The N-acylated oxazolidinone, formed from the amino alcohol and a carboxylic acid derivative, can be deprotonated to form a chiral enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, establishing a new stereocenter with a predictable configuration.
The following table summarizes representative results for the diastereoselective alkylation of an N-acyl oxazolidinone derived from a 1,2-amino alcohol, illustrating the high levels of stereocontrol that can be achieved. While specific data for auxiliaries derived directly from this compound are not abundantly available in the public literature, the data for structurally similar auxiliaries provide a strong indication of their potential.
Interactive Data Table: Diastereoselective Alkylation of Chiral N-Acyl-1,3-Oxazolidines
| Entry | Electrophile (R²X) | Yield (%) | Diastereomeric Excess (de) |
| 1 | Benzyl bromide | 88 | >99% |
| 2 | Allyl iodide | 75 | >99% |
| 3 | Ethyl iodide | 80 | >99% |
| 4 | Propargyl bromide | 65 | >99% |
| This data represents typical results for diastereoselective alkylations using chiral oxazolidinone auxiliaries under optimized conditions with sodium hexamethyldisilazide (NaHMDS) as the base at -78 °C. |
Strategies for Auxiliary Attachment and Detachment
The successful application of a chiral auxiliary strategy hinges on the efficient attachment of the auxiliary to the substrate and its subsequent clean removal from the product without racemization of the newly formed stereocenter.
Attachment: The most common method for attaching a 1,2-amino alcohol auxiliary like this compound to a carboxylic acid is through the formation of an N-acyl oxazolidinone. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride, and then reacting it with the amino alcohol. Alternatively, direct condensation methods using coupling reagents can also be employed. The resulting oxazolidinone is a stable, crystalline solid, which often facilitates purification.
Detachment: After the stereoselective transformation, the chiral auxiliary must be cleaved to afford the desired enantiomerically enriched product. The N-acyl bond of the oxazolidinone is susceptible to cleavage under various conditions, allowing for the recovery of the target molecule as a carboxylic acid, alcohol, or amide.
Common methods for the cleavage of the auxiliary include:
Hydrolysis: Treatment with aqueous acid or base can hydrolyze the amide bond to yield the corresponding carboxylic acid. However, harsh conditions may risk epimerization of the α-stereocenter.
Reductive Cleavage: The use of reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) is a mild and effective method for cleaving the auxiliary to furnish the corresponding primary alcohol. For instance, reduction with LiAlH₄ can quantitatively cleave the auxiliary.
Aminolysis: Reaction with amines can lead to the formation of amides, providing another route to diverse functionalized products.
Recovery and Reusability of Chiral Auxiliaries Derived from this compound
A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process, especially on an industrial scale.
Following the cleavage of the auxiliary from the product, the this compound can be recovered from the reaction mixture. The efficiency of recovery depends on the cleavage method employed and the physical properties of the auxiliary. Due to its amino and alcohol functionalities, the auxiliary can be separated from the desired product through extraction or chromatography.
Chemical Reactivity and Derivatization Studies of 1 Amino 2,3 Diphenylpropan 2 Ol
Reactions of the Amino Functionality
The primary amino group in 1-Amino-2,3-diphenylpropan-2-ol is a nucleophilic and basic center, making it susceptible to a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom allows it to react with electrophiles. Common reactions involving primary amines include acylation, alkylation, and the formation of Schiff bases. libretexts.orgbritannica.com In the context of amino alcohols, the relative reactivity of the amino and hydroxyl groups is a key consideration for selective derivatization. nih.gov
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org This reaction is often used to protect the amino group during subsequent reactions.
Alkylation: Direct alkylation of the amino group with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, this method often suffers from a lack of selectivity, yielding a mixture of products.
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically reversible and acid-catalyzed.
Expected Reactions of the Amino Group
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(2,3-diphenyl-2-hydroxypropyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-1-amino-2,3-diphenylpropan-2-ol |
Reactions of the Hydroxyl Functionality
The tertiary hydroxyl group in this compound is a less reactive nucleophile compared to the primary amino group. nih.gov Its reactivity is also sterically hindered by the two adjacent phenyl groups and the aminomethyl group.
Etherification: Formation of ethers from tertiary alcohols is generally difficult under standard Williamson ether synthesis conditions due to competing elimination reactions. Acid-catalyzed etherification with other alcohols is also challenging.
Esterification: Direct esterification with carboxylic acids is typically slow and requires strong acid catalysis and removal of water. A more effective method is the reaction with more reactive acylating agents like acid chlorides or anhydrides, although this would likely lead to preferential acylation of the more nucleophilic amino group. Selective O-acylation would necessitate prior protection of the amino group. nih.gov
Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Cleavage of the carbon-carbon bond would require harsh oxidizing agents.
Expected Reactivity of the Hydroxyl Group
| Reaction Type | Reagent/Conditions | Expected Product (with protected amine) |
|---|---|---|
| Esterification | Acetyl chloride (after N-protection) | 2-acetoxy-1-(protected-amino)-2,3-diphenylpropane |
Transformations Involving the Phenyl Moieties
The two phenyl rings in this compound are generally unreactive to many chemical transformations under mild conditions. However, they can undergo electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce substituents onto the phenyl rings. The directing effects of the existing alkyl substituent on the ring will influence the position of the incoming electrophile, generally favoring substitution at the ortho and para positions. The presence of two phenyl rings can lead to a mixture of mono- and di-substituted products on one or both rings, depending on the reaction conditions.
Formation of Complexes and Coordination Compounds
The presence of both nitrogen and oxygen donor atoms in this compound makes it a potential ligand for the formation of coordination complexes with various metal ions. researchgate.netresearchgate.netsemanticscholar.org Amino alcohols can act as bidentate ligands, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable chelate ring.
Potential Coordination Modes
| Metal Ion | Potential Geometry | Bonding Atoms |
|---|---|---|
| Cu(II) | Square planar or distorted octahedral | N, O |
| Ni(II) | Square planar or octahedral | N, O |
| Co(II) | Tetrahedral or octahedral | N, O |
Theoretical and Computational Chemistry Studies of 1 Amino 2,3 Diphenylpropan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and energetic landscapes of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. In a hypothetical DFT study of 1-amino-2,3-diphenylpropan-2-ol, various properties that govern its chemical behavior could be elucidated.
The electronic structure can be described by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Electron Affinity (EA): The energy released when an electron is added to a molecule.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
A hypothetical table of calculated reactivity descriptors for this compound is presented below to illustrate the type of data that would be generated from a DFT study.
| Descriptor | Formula | Hypothetical Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 8.50 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.20 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 |
| Chemical Hardness (η) | η = (I - A) / 2 | 4.15 |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.28 |
These are hypothetical values for illustrative purposes and are not derived from actual experimental or computational data for this compound.
Furthermore, the distribution of electrostatic potential (ESP) on the molecular surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this compound, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would be expected to be nucleophilic centers.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, due to the presence of several single bonds, allows it to adopt numerous conformations. Conformational analysis is crucial for understanding its biological activity and reactivity, as the lowest energy conformer is typically the most populated and reactive.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. The energy of each resulting conformation is calculated, allowing for the identification of stable conformers (local minima) and the energetic barriers between them (saddle points). This information is used to construct a conformational energy landscape. For this compound, key dihedral angles would include those around the C-C bonds of the propanol (B110389) backbone and the C-N and C-O bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups would likely play a significant role in stabilizing certain conformations.
A representative table showing the relative energies of hypothetical low-energy conformers of this compound is provided below.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0.00 |
| B | -60 | 180 | 0.25 |
| C | 180 | 60 | 1.50 |
| D | 180 | -60 | 1.60 |
These are hypothetical values for illustrative purposes and are not derived from actual experimental or computational data for this compound.
Transition State Modeling for Stereoselective Reactions
This compound is a chiral molecule and is often used as a chiral ligand or auxiliary in stereoselective synthesis. Understanding the origin of stereoselectivity in reactions involving this compound requires the study of the transition states leading to the different stereoisomeric products.
Transition state modeling involves locating the saddle points on the potential energy surface that connect reactants to products. The geometry and energy of these transition states are calculated using quantum chemical methods. According to transition state theory, the rate of a reaction is exponentially related to the activation energy, which is the energy difference between the reactants and the transition state.
In a stereoselective reaction, there will be at least two competing reaction pathways leading to different stereoisomers. By comparing the activation energies of the transition states for these pathways, the preferred stereochemical outcome can be predicted. The pathway with the lower activation energy will be kinetically favored, resulting in the major product. Analysis of the transition state structures can reveal the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for the observed stereoselectivity.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the behavior of molecules in larger systems, such as in solution or interacting with biological macromolecules. These methods often use classical mechanics (molecular mechanics) to describe the interactions between atoms, allowing for the simulation of larger systems over longer timescales than is feasible with quantum mechanics.
Ligand-Substrate Binding Interactions
When this compound or its derivatives are used as chiral ligands in catalysis, their interaction with the substrate is crucial for achieving high enantioselectivity. Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying these ligand-substrate binding interactions.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or, in this context, how a substrate might bind to a metal complex containing this compound as a ligand. The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability.
Molecular dynamics simulations provide a more detailed and dynamic picture of the binding process. An MD simulation would track the movements of all atoms in the ligand-substrate complex over time, providing insights into the stability of the complex, the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking interactions between the phenyl rings), and the conformational changes that may occur upon binding.
Prediction of Enantioselectivity via Computational Methods
Computational methods play a vital role in predicting and understanding the enantioselectivity of reactions catalyzed by chiral catalysts, including those derived from this compound. By modeling the transition states of the competing reaction pathways leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted.
The difference in the free energies of activation (ΔΔG‡) for the two pathways is directly related to the enantiomeric ratio of the products. A larger ΔΔG‡ corresponds to a higher enantioselectivity. Computational models can be used to systematically evaluate the effect of modifying the structure of the ligand or substrate on the enantioselectivity, thereby guiding the design of more effective catalysts.
A hypothetical data table illustrating the prediction of enantioselectivity based on calculated activation free energies is shown below.
| Reaction | Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |
| Asymmetric Aldol (B89426) | TS-(R) | 15.2 | 1.5 | 90 |
| TS-(S) | 16.7 | |||
| Asymmetric Alkylation | TS-(R) | 12.5 | 0.8 | 60 |
| TS-(S) | 13.3 |
These are hypothetical values for illustrative purposes and are not derived from actual experimental or computational data for reactions involving this compound.
Investigation of Intramolecular Interactions (e.g., hydrogen bonding)mdpi.com
Theoretical and computational chemistry offers powerful tools to investigate the conformational preferences and non-covalent interactions within a molecule. For this compound, which possesses both a hydroxyl (-OH) and an amino (-NH2) group, the potential for intramolecular hydrogen bonding is a key determinant of its three-dimensional structure and, consequently, its chemical behavior. While specific computational studies focusing exclusively on this compound are not readily found in the public literature, a wealth of research on analogous amino alcohols provides a strong basis for understanding the likely intramolecular interactions at play.
The fundamental intramolecular hydrogen bond in amino alcohols is the interaction between the hydroxyl group as a hydrogen bond donor and the amino group's nitrogen atom as an acceptor (O-H···N), or less commonly, an N-H group as a donor and the hydroxyl oxygen as an acceptor (N-H···O). The formation of these bonds leads to quasi-cyclic structures that stabilize specific conformers.
Computational studies on simpler amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have been performed using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). acs.org These studies have shown that the presence of an intramolecular hydrogen bond can significantly stabilize certain conformations. For instance, in many amino alcohols, a gauche conformation is preferred, which allows for the formation of an O-H···N hydrogen bond. arxiv.org The strength of this bond is influenced by the number of atoms in the resulting ring structure, with five- or six-membered rings typically being the most stable.
In the case of this compound, the propanol backbone allows for the potential formation of a stable six-membered ring through an O-H···N intramolecular hydrogen bond. The presence of two phenyl groups, however, introduces significant steric hindrance and electronic effects that would modulate this interaction. The bulky nature of the phenyl groups at the C2 and C3 positions would heavily influence the preferred dihedral angles of the carbon backbone, which in turn would affect the distance and geometry of the O-H···N bond.
Furthermore, the phenyl rings themselves can act as weak hydrogen bond acceptors. Theoretical investigations have identified the possibility of O-H···π interactions, where the hydroxyl proton interacts with the electron-rich π-system of an aromatic ring. nih.govacs.org In this compound, a conformational analysis would need to consider the competition between the conventional O-H···N hydrogen bond and a potential O-H···π interaction with one of the phenyl rings. The specific conformation adopted would be a fine balance between these stabilizing interactions and the steric repulsion of the bulky substituents.
Detailed computational analyses of related molecules, such as 2-amino-1-phenyl-1-propanol, have utilized DFT calculations with basis sets like B3LYP/6–311++G(d,p) to explore the potential energy surface and identify stable conformers. acs.org Such studies often involve analyzing various properties, including bond lengths, bond angles, and vibrational frequencies, to confirm and characterize the nature of the intramolecular hydrogen bonds. For example, the formation of an intramolecular hydrogen bond typically leads to a red-shift in the vibrational frequency of the O-H stretching mode in the calculated infrared spectrum. arxiv.org
While experimental data for this compound is scarce, theoretical calculations would be invaluable in elucidating its conformational landscape. Such a study would likely reveal several low-energy conformers, with the relative populations determined by the interplay of steric hindrance from the phenyl groups and the stabilizing energy of the intramolecular hydrogen bonds.
Future Directions and Advanced Research Frontiers
Development of Next-Generation Catalytic Systems
The structural framework of 1-Amino-2,3-diphenylpropan-2-ol, featuring vicinal amino and hydroxyl groups on a chiral backbone, makes it an excellent candidate for the development of advanced catalytic systems. Research is focused on leveraging this structure to create highly efficient and selective catalysts for asymmetric synthesis.
Key Research Thrusts:
Immobilized Catalysts: Efforts are underway to immobilize catalysts derived from this compound onto solid supports such as polymers, silica, or magnetic nanoparticles. This approach aims to enhance catalyst stability, simplify separation from the reaction mixture, and enable catalyst recycling, which is crucial for industrial applications.
Bifunctional Catalysis: The proximate amino and hydroxyl groups can act in concert as a bifunctional catalyst. Future designs will focus on fine-tuning the electronic and steric properties of the ligand to optimize its ability to activate both the nucleophile and the electrophile simultaneously in a reaction, leading to enhanced reactivity and stereoselectivity.
Metal-Organic Frameworks (MOFs): Incorporating ligands based on this compound into the structure of MOFs is a promising frontier. This would create highly ordered, porous catalytic materials with well-defined active sites, potentially leading to unprecedented levels of control over catalytic processes.
| Catalyst System | Advantages | Potential Application |
| Immobilized Catalysts | Enhanced stability, easy separation, recyclability. | Large-scale industrial synthesis. |
| Bifunctional Catalysts | Increased reactivity and stereoselectivity. | Asymmetric aldol (B89426) and Michael additions. |
| Metal-Organic Frameworks | Highly ordered, defined active sites, high selectivity. | Enantioselective separations and catalysis. |
Integration into Flow Chemistry and Continuous Synthesis Platforms
The transition from batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. Integrating the synthesis and application of this compound into flow chemistry platforms is a key area of future research.
Advantages of Flow Synthesis:
Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly exothermic or hazardous reactions.
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the complex challenges of scaling up batch reactors.
Researchers are designing multi-step flow systems where the synthesis of this compound and its subsequent use as a catalyst or chiral auxiliary can be performed sequentially without the need for isolating intermediates. uc.pt This approach can significantly reduce waste and production time.
Green Chemistry Approaches for Synthesis and Application
Adherence to the principles of green chemistry is paramount in modern chemical synthesis. Future research on this compound will increasingly focus on developing environmentally benign methods for its synthesis and use.
Key Green Chemistry Strategies:
Solvent-Free Reactions: Techniques like "grindstone chemistry," which involves grinding solid reactants together, are being explored to eliminate the need for hazardous organic solvents. ijcmas.com
Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally friendly options such as water, ionic liquids, or supercritical fluids.
Catalytic Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) and with higher turnover numbers reduces energy consumption and waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. The Baylis-Hillman reaction is an example of an atom-economical carbon-carbon bond-forming reaction that can be used to synthesize precursors to compounds like 2-amino-3-phenylpropane-1-ol. rasayanjournal.co.in
| Green Chemistry Approach | Description | Benefit |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, often solvent-free. mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, for example, by grinding solids together. | Eliminates solvent waste, reduces environmental impact. ijcmas.com |
| Biocatalysis | Employs enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique arrangement of functional groups in this compound provides a platform for discovering novel chemical reactions and transformations.
Areas of Exploration:
Ring-Opening Reactions: The amino alcohol moiety can be used to perform stereoselective ring-opening of epoxides and aziridines, leading to the synthesis of other valuable chiral building blocks.
Cascade Reactions: Researchers are designing multi-step cascade reactions initiated by a transformation involving the this compound scaffold. This allows for the rapid construction of complex molecular architectures from simple starting materials.
Vicarious Nucleophilic Substitution (VNS): The amino group could potentially be derived from novel amination reagents in VNS reactions, offering new synthetic routes to complex aromatic amino compounds. researchgate.net
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. The use of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a growing field.
Key Monitoring Techniques:
In-situ Spectroscopy: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. spectroscopyonline.com This is particularly valuable for identifying transient and labile intermediate species. spectroscopyonline.com
Chiral Probes: Developing spectroscopic methods that can distinguish between enantiomers in real-time is a significant challenge. Advanced techniques like Tip-Enhanced Raman Spectroscopy (TERS) with chemically modified tips are being explored for their potential to discriminate between chiral isomers during a reaction. spectroscopyonline.com
These advanced monitoring tools provide a wealth of data that can be used to develop more accurate kinetic models, optimize reaction conditions, and gain deeper insights into the underlying reaction mechanisms.
Q & A
Q. What are the common synthetic routes for 1-Amino-2,3-diphenylpropan-2-ol, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and nitroalkanes. For example, a base-catalyzed Henry reaction between benzaldehyde derivatives and nitromethane forms a nitroalkene intermediate, followed by reduction (e.g., using LiAlH₄) to yield the amino alcohol . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during nitroalkene formation minimizes side reactions.
- Catalyst selection : Transition metal catalysts (e.g., Cu(OAc)₂) improve regioselectivity in reduction steps .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR : Focus on splitting patterns of the amino (δ 1.5–2.5 ppm) and hydroxyl (δ 3.0–4.0 ppm) groups. Aromatic protons (δ 6.5–7.5 ppm) confirm diphenyl substitution .
- IR Spectroscopy : Look for N–H stretching (3300–3500 cm⁻¹) and O–H bending (broad ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₁₅H₁₇NO = 227.13 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions in bioactivity data often arise from:
- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric purity .
- Solubility variability : Standardize assays using DMSO/water mixtures (≤1% DMSO) to ensure consistent compound dissolution .
- Receptor specificity : Perform competitive binding assays (e.g., with radiolabeled ligands) to confirm target engagement .
Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: The (2R,3R)-enantiomer exhibits 10× higher affinity for GABAₐ receptors compared to the (2S,3S)-form due to optimal hydrogen-bonding geometry . To ensure enantiopurity:
- Chiral auxiliaries : Use (R)-BINOL during asymmetric reduction steps (≥95% ee) .
- Kinetic resolution : Employ lipase-catalyzed acylation to separate enantiomers .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to prioritize derivatives with improved target complementarity .
- ADMET prediction (SwissADME) : Filter compounds with poor solubility (LogP > 5) or high hepatotoxicity risk .
- QM/MM simulations : Model transition states for metabolic degradation (e.g., cytochrome P450 interactions) .
Q. What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer: Instability arises from intramolecular cyclization. Mitigation includes:
- pH buffering : Store solutions at pH 6.5–7.5 (phosphate buffer) to prevent amine protonation .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to stabilize the amorphous phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
